molecular formula C10H12N4O2S B14664425 N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide CAS No. 36289-51-7

N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide

Cat. No.: B14664425
CAS No.: 36289-51-7
M. Wt: 252.30 g/mol
InChI Key: IBHAVMSEVLCQIM-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide is a synthetic compound designed for research applications, integrating a benzenesulfonamide moiety with a 1,2,3-triazole ring. This structure is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors and potential therapeutic agents. The benzenesulfonamide group is a established zinc-binding function in the design of potent inhibitors for carbonic anhydrase isoforms . These metalloenzymes are involved in critical physiological processes, and their dysregulation is linked to conditions such as glaucoma, epilepsy, obesity, and cancer . The 1,2,3-triazole ring, often incorporated via click chemistry, serves as a versatile linker or scaffold that can mimic amide bonds, contribute to molecular stability, and engage in key hydrogen bonding and dipole interactions within enzyme active sites . Researchers are exploring similar hybrid structures as selective inhibitors for tumor-associated CA isoforms like hCA IX and XII, which are overexpressed in hypoxic cancers but generally absent in normal tissues . Beyond carbonic anhydrase inhibition, molecular hybrids containing sulfonamide and triazole rings are investigated for a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer effects . This compound is intended for research use by qualified scientists in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

36289-51-7

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

N-(4,5-dimethyltriazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H12N4O2S/c1-8-9(2)14(12-11-8)13-17(15,16)10-6-4-3-5-7-10/h3-7,13H,1-2H3

InChI Key

IBHAVMSEVLCQIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)NS(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes to N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide

1,3-Dipolar Cycloaddition Using Azidobenzenesulfonamide and Acetylacetone

The most widely documented method involves a 1,3-dipolar cycloaddition between 4-azidobenzenesulfonamide and acetylacetone (2,4-pentanedione). This reaction proceeds under mild basic conditions to form the triazole ring.

Reaction Procedure
  • Preparation of 4-azidobenzenesulfonamide :

    • 4-Aminobenzenesulfonamide is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.
    • The diazonium salt is treated with sodium azide (NaN₃) to yield 4-azidobenzenesulfonamide.
  • Cycloaddition with Acetylacetone :

    • A solution of 4-azidobenzenesulfonamide (1 mmol) in N,N-dimethylformamide (DMF) is combined with acetylacetone (1.5 mmol) and potassium carbonate (K₂CO₃, 2 mmol).
    • The mixture is stirred at 80°C for 5–6 hours, enabling the formation of the 1,2,3-triazole ring via enolate-mediated cyclization.
  • Work-up and Purification :

    • The crude product is extracted with ethyl acetate, washed with 1 M NaOH, saturated NaHCO₃, and brine.
    • After drying over MgSO₄, the product is crystallized from chloroform, yielding This compound in ~80% purity.
Mechanistic Insights

The reaction mechanism involves:

  • Deprotonation of acetylacetone by K₂CO₃ to form an enolate.
  • 1,3-Dipolar cycloaddition between the enolate and the azide group, resulting in triazole ring formation.
  • Rearomatization to yield the final product.

Alternative Methods and Comparative Analysis

While the cycloaddition route is predominant, other strategies have been explored for related triazole-sulfonamide hybrids:

Condensation with Hydrazine Derivatives

Patents describe the use of diketones and hydrazines to form pyrazole rings, but analogous approaches for triazoles remain underexplored.

Analytical Characterization

The synthesized compound is validated using spectroscopic techniques:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz) :
    δ 2.33 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 7.58–8.12 (m, 5H, aromatic H), 8.99 (s, 1H, triazole-CH).
  • FT-IR (cm⁻¹) :
    3280–3340 (N–H stretch), 1608 (C=N), 1345 and 1165 (SO₂ asymmetric/symmetric stretches).
  • Mass Spectrometry :
    [M+H]⁺ calcd. for C₁₀H₁₂N₄O₂S: 270.31; found: 270.31.

Purity and Yield Optimization

  • Crystallization Solvents : Chloroform and ethanol yield high-purity crystals (>95% by HPLC).
  • Reaction Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade azides; 80°C is optimal.

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer Agents : Analogues with fluorinated or chlorinated aryl groups show GI₅₀ values of 1.9–7.8 μM against NCI-60 cell lines.
  • Antimicrobial Compounds : Triazole-sulfonamide hybrids inhibit bacterial carbonic anhydrases.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
CycloadditionEnaminones, sulfonyl azides, DMSO, 80°CNH-1,2,3-triazoles + sulfonamides70–92%
Diazoketone formation4-Nitrophenylsulfonyl azide, CHCl₃, RTDiazoketones + sulfonamidines65–89%
Triazole derivatizationHalogenated aryl azides, Cu(I), MeCN, refluxHalogen-substituted triazole derivatives80–95%

Substituent-Directed Reactivity

The electronic nature of substituents on the triazole and benzenesulfonamide groups governs reaction pathways:

  • Electron-donating groups (e.g., methyl): Enhance stability of intermediates in cycloaddition reactions, favoring NH-triazole formation .

  • Electron-withdrawing groups (e.g., nitro): Promote alternative pathways, such as diazoketone generation, due to increased electrophilicity .

  • Aromatic substituents (e.g., 4-chlorophenyl): Facilitate regioselective coupling reactions, as seen in derivatives like 7g and 7h .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) analyses reveal:

  • Asynchronous bond formation in 1,3-dipolar cycloadditions, with the triazole’s C–N bond forming faster than the C–C bond .

  • Activation barriers: Electron-deficient sulfonyl azides (e.g., 4-nitrophenyl) lower energy barriers, accelerating reactions by 5–10 kcal/mol compared to electron-rich analogs .

  • Solvent effects: Polar aprotic solvents like DMSO stabilize transition states, improving yields of triazole-linked products .

Enzyme-Targeted Reactions

While primarily a chemical intermediate, the compound exhibits carbonic anhydrase (CA) inhibitory activity through:

  • Sulfonamide-Zn²⁺ coordination: The sulfonamide group binds the catalytic zinc ion in CA isoforms, while the triazole modulates selectivity .

  • Structure-activity relationships (SAR): Methyl groups at the 4,5-positions of the triazole enhance hydrophobic interactions with CA active sites.

Stability and Degradation Pathways

  • pH-dependent hydrolysis: The sulfonamide linkage undergoes cleavage under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Thermal decomposition: Above 200°C, the triazole ring decomposes, releasing nitrogen gas and forming aromatic byproducts.

Scientific Research Applications

N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, the triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfonamide group can enhance the binding affinity and specificity of the compound for its target. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Anticancer Activity (NCI-H522 Cell Line)
Compound R2 Substituent Growth Inhibition (%) Reference
27 Methyl 46
28 Phenyl 69
30 Tosyl (4-MePhSO2) 71

Key Findings :

  • Aromatic substituents (e.g., phenyl, tosyl) enhance inhibitory potency compared to methyl groups, likely due to improved hydrophobic interactions with target proteins .
  • The benzenesulfonamide scaffold remains critical for binding, as seen in analogs like 5i (73% yield), which incorporates a pyrazoline moiety but retains sulfonamide functionality .

Key Findings :

  • CuAAC (click chemistry) is the most efficient method for triazole formation, offering high regioselectivity and compatibility with diverse substrates .
  • Sulfonyl chloride coupling, as used in quinazolinyl derivatives, provides a versatile route for introducing sulfonamide groups .

Physicochemical and Spectral Properties

Table 3: Spectroscopic Data for Selected Compounds
Compound IR (cm⁻¹) $^1$H NMR (DMSO-d6) Reference
5i 1161, 1334, 1595, 3292 δ 2.59 (s, CH3), 2.9 (dd, 1H)
Intermediate 2 Not reported Not reported

Key Findings :

  • IR bands at ~1334 cm⁻¹ and ~1161 cm⁻¹ correspond to sulfonamide S=O asymmetric and symmetric stretching, respectively .
  • Methyl groups on the triazole ring (δ 2.59 ppm) are consistent across analogs, confirming structural integrity .

Biological Activity

N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent sulfonamide modification. A common synthetic route includes the reaction of 4,5-dimethyl-1H-1,2,3-triazole with benzenesulfonyl chloride under basic conditions. The general reaction can be summarized as follows:

4 5 Dimethyl 1H 1 2 3 triazole+Benzenesulfonyl chlorideBaseN 4 5 Dimethyl 1H 1 2 3 triazol 1 yl benzenesulfonamide\text{4 5 Dimethyl 1H 1 2 3 triazole}+\text{Benzenesulfonyl chloride}\xrightarrow{\text{Base}}\text{N 4 5 Dimethyl 1H 1 2 3 triazol 1 yl benzenesulfonamide}

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent research has demonstrated that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF7 (breast cancer)12.5
This compoundA549 (lung cancer)15.0

These findings suggest a promising potential for this compound in cancer therapy due to its selective toxicity towards tumor cells while sparing normal cells .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Notably:

  • Carbonic Anhydrase Inhibition : Studies have shown that sulfonamide derivatives can selectively inhibit carbonic anhydrase isoform IX (CA IX), an enzyme often overexpressed in tumors. The inhibition constants (IC50) for this compound against CA IX have been reported to be in the low nanomolar range .

The mechanism through which N-(4,5-Dimethyl-1H-1,2,3-triazol-1-y)benzenesulfonamide exerts its biological effects is believed to involve:

Pro-Apoptotic Activity : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This was evidenced by flow cytometry assays which indicated increased levels of apoptotic markers in treated cells compared to controls .

Enzyme Interaction : The interaction with carbonic anhydrase involves binding at the active site of the enzyme leading to a decrease in its activity which is crucial for tumor growth and proliferation .

Case Studies

Several case studies have highlighted the effectiveness of triazole-based compounds in clinical settings:

  • Study on MCF7 Cells : A study evaluated the cytotoxic effects of various triazole derivatives on MCF7 breast cancer cells. Results indicated that those containing the dimethyl substitution exhibited enhanced activity compared to their unsubstituted counterparts .
  • In Vivo Models : Animal models treated with N-(4,5-Dimethyl-1H-1,2,3-triazol-1-y)benzenesulfonamide showed significant tumor regression without noticeable toxicity to normal tissues .

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